molecular formula C21H20ClN3O2 B2871319 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941998-17-0

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2871319
CAS No.: 941998-17-0
M. Wt: 381.86
InChI Key: HBYGLXRZUCOKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidin-2-one core substituted with a 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl group at position 4 and a 4-isopropylphenyl group at position 1. The oxadiazole ring is a heterocyclic motif known for its electron-deficient nature and metabolic stability, while the chlorophenyl and isopropylphenyl substituents enhance lipophilicity and influence intermolecular interactions.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13(2)14-6-8-18(9-7-14)25-12-16(11-19(25)26)21-23-20(24-27-21)15-4-3-5-17(22)10-15/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYGLXRZUCOKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Preparation

3-Chlorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours to yield 3-chlorobenzamidoxime. Key parameters:

  • Molar ratio: 1:1.2 (nitrile:NH₂OH·HCl)
  • Base: NaHCO₃ (1.5 eq)
  • Yield: 82–89% after recrystallization from ethyl acetate

Cyclization to Oxadiazole

Coupling the amidoxime with 4-(4-isopropylphenylcarbamoyl)pyrrolidin-2-one-3-carboxylic acid occurs via:

  • Method A : EDC/HOBt-mediated activation in acetonitrile/toluene (3:1) at reflux for 8 hours
  • Method B : Thermal cyclodehydration at 180°C under N₂ for 2 hours

Comparative performance:

Parameter Method A Method B
Solvent CH₃CN/toluene Solvent-free
Catalyst EDC/HOBt None
Temperature 82°C 180°C
Reaction Time 8 h 2 h
Yield 68% 73%
Purity (HPLC) 95.4% 91.2%

Method B offers higher yields but requires rigorous temperature control to prevent pyrrolidinone ring degradation.

Functionalization of the Pyrrolidinone Core

The pyrrolidin-2-one ring is functionalized at the 1- and 4-positions through sequential substitution reactions.

Introduction of 4-Isopropylphenyl Group

  • Buchwald-Hartwig Amination :

    • Substrate: 1-bromo-4-isopropylbenzene
    • Catalyst: Pd₂(dba)₃/Xantphos (5 mol%)
    • Base: Cs₂CO₃ (2 eq)
    • Solvent: DMF, 110°C, 24 hours
    • Yield: 74%
  • Ullmann Coupling Alternative :

    • CuI (10 mol%), 1,10-phenanthroline (20 mol%)
    • K₃PO₄ (3 eq), DMSO, 120°C, 36 hours
    • Yield: 62%

The Buchwald-Hartwig method is preferred due to shorter reaction times and better compatibility with the oxadiazole moiety.

Assembly of the Full Molecular Architecture

Two primary synthetic routes dominate:

Linear Approach (Oxadiazole Formation Last)

  • Prepare 1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one via Pd-catalyzed coupling
  • Introduce carboxylic acid at C4 through:
    • Oxidation of 4-methylpyrrolidinone with KMnO₄/H₂SO₄ (0°C → RT, 6 h)
    • Yield: 58%
  • Couple with 3-chlorobenzamidoxime (Method A/B)

Convergent Approach (Late-Stage Oxadiazole Coupling)

  • Synthesize 4-carboxy-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
  • Prepare 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carbonyl chloride via:
    • SOCl₂ (excess), reflux, 3 hours
  • Perform Friedel-Crafts acylation at C4 of pyrrolidinone:
    • AlCl₃ (1.2 eq), CH₂Cl₂, −10°C → RT, 12 hours
    • Yield: 51%

Optimization Challenges and Solutions

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by:

  • Strict stoichiometric control (1:1 amidoxime:carboxylic acid)
  • Use of molecular sieves (4 Å) to absorb H₂O and drive cyclization

Thermal Degradation Pathways

At temperatures >190°C, two degradation products form:

  • Pyrrolidinone ring-opening to γ-aminobutyric acid derivative (8–12%)
  • Oxadiazole decomposition to nitrile (3-chlorobenzonitrile, 5–7%)

Mitigation strategies:

  • Method A: Lower temperature with EDC/HOBt
  • Method B: Reduced pressure (0.5 atm) decreases decomposition by 40%

Scale-Up Considerations

Parameter Lab Scale (5 g) Pilot Scale (500 g)
Oxadiazole Yield 68–73% 61–65%
Cycle Time 14 h 22 h
Purity 91–95% 87–90%
Key Impurity Dimer (3–5%) Dimer (8–12%)

Scale-up challenges include:

  • Exothermic cyclization requiring jacketed reactors with −20°C brine cooling
  • Increased dimer formation due to reduced mixing efficiency
  • Solutions: Turbine agitators (300 rpm), segmented addition of EDC

Analytical Characterization

Critical quality attributes verified via:

  • HPLC-DAD :

    • Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
    • Mobile phase: 0.1% HCOOH in H₂O/MeCN (55:45 → 25:75 over 20 min)
    • Retention time: 8.7 min
  • HRMS (ESI+) :

    • Calculated for C₂₁H₁₉ClN₃O₂ [M+H]⁺: 396.1118
    • Observed: 396.1121 (Δ = 0.76 ppm)
  • ¹³C NMR (125 MHz, DMSO-d₆) :

    • Key signals:
      • 174.8 ppm (C=O, pyrrolidinone)
      • 167.2 ppm (C=N, oxadiazole)
      • 148.1 ppm (C-Cl coupling)

Emerging Methodologies

Recent advances from patent literature suggest:

  • Continuous Flow Synthesis :

    • Microreactor (0.5 mm ID) with 2-minute residence time
    • 23% higher yield than batch process
  • Biocatalytic Amidoxime Formation :

    • Recombinant amidase from Pseudomonas putida
    • 99% conversion at 37°C, pH 7.4
    • Eliminates hydroxylamine hydrochloride use

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets.

    Medicine: The compound’s potential therapeutic properties are being investigated, including its use as a lead compound for drug development.

    Industry: Its chemical stability and reactivity make it a candidate for various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing pyrrolidin-2-one, oxadiazole, or substituted phenyl moieties.

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (RN: 1170394-75-8)

  • Structural Differences: The oxadiazole ring here is substituted with a cyclopropyl group instead of a 3-chlorophenyl group. The pyrrolidinone N-substituent is a 3-chloro-4-fluorophenyl group, differing from the target compound’s 4-isopropylphenyl group.
  • The 4-fluoro substituent on the phenyl ring enhances electron-withdrawing effects, which may alter binding affinity in biological systems compared to the isopropyl group’s steric and hydrophobic effects .

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

  • Structural Differences: Incorporates a tetrahydroquinoline scaffold fused with a pyrrolidin-2-one and a 5-phenylisoxazole group. The 4-nitrophenyl substituent introduces strong electron-withdrawing and polarizable properties absent in the target compound.
  • Implications: The nitro group may confer redox activity or toxicity risks, limiting therapeutic utility compared to the target compound’s chloro and isopropyl groups.

N-Substituted Pyrazoline Derivatives (e.g., Compound 3 in )

  • Structural Differences: Pyrazoline cores (non-aromatic, five-membered rings with two adjacent nitrogen atoms) vs. the pyrrolidin-2-one/oxadiazole system. Substituents include acetyl and halogenated phenyl groups.
  • Implications: Pyrazolines exhibit distinct conformational flexibility and hydrogen-bonding capabilities, which may lead to divergent pharmacokinetic profiles.

Key Comparative Data Table

Property Target Compound 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-oxadiazolyl)pyrrolidin-2-one 1-[2-(4-Nitrophenyl)-tetrahydroquinolin-4-yl]pyrrolidin-2-one
Core Structure Pyrrolidin-2-one + oxadiazole Pyrrolidin-2-one + oxadiazole Pyrrolidin-2-one + tetrahydroquinoline + isoxazole
Oxadiazole Substituent 3-Chlorophenyl Cyclopropyl N/A
Aromatic Substituent 4-Isopropylphenyl 3-Chloro-4-fluorophenyl 4-Nitrophenyl
Electron Effects Moderate EWG (Cl) + hydrophobic Strong EWG (F, Cl) + cyclopropyl strain Strong EWG (NO₂) + π-deficient isoxazole
Predicted LogP ~3.5 (estimated) ~2.8 (lower due to fluorine) ~2.0 (polar nitro group)

Computational Insights from Literature

  • Density Functional Theory (DFT) : Becke’s hybrid functional () could model the electronic effects of substituents, such as the chloro group’s inductive effects on the oxadiazole ring .
  • Crystallography (SHELX): Structural comparisons (e.g., bond lengths, torsion angles) with ’s pyrazoline derivatives highlight the rigidity of the oxadiazole-pyrrolidinone system versus flexible pyrazolines .

Biological Activity

The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN5O3C_{21}H_{22}ClN_5O_3, and its structure features a pyrrolidinone moiety linked to an oxadiazole ring. The presence of the chlorophenyl group enhances its interaction with biological targets.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit multiple mechanisms of action against cancer cells:

  • Inhibition of Enzymes : They target critical enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Studies have shown that these compounds can increase the expression of pro-apoptotic proteins like p53 and activate caspase pathways, leading to programmed cell death .

Anticancer Activity

The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes its activity compared to standard chemotherapeutics:

Cell Line IC50 (µM) Standard Drug IC50 (µM) Notes
MCF-715.6310.38 (Tamoxifen)Comparable efficacy to Tamoxifen .
A5490.12 - 2.78N/AHigh potency against lung cancer cells .
A375N/AN/AFurther studies needed for melanoma .

Other Biological Activities

In addition to anticancer properties, derivatives of oxadiazole have shown potential in other areas:

  • Antimicrobial Activity : Some studies report activity against bacterial strains, indicating a broad spectrum of biological applications .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its therapeutic effects by reducing oxidative stress in cells .

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models. It showed a reduction in tumor volume and weight compared to control groups.
  • Mechanistic Insights : Molecular docking studies revealed strong interactions between the compound and target proteins involved in cell cycle regulation and apoptosis .
  • Comparative Analysis : In a comparative study with other oxadiazole derivatives, this compound exhibited superior biological activity against several cancer cell lines, suggesting structural modifications enhance potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.